![molecular formula C10H14N2O2S B13261688 1-[(5-Methoxypyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13261688.png)
1-[(5-Methoxypyridin-2-yl)imino]-1lambda6-thiolan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Methoxypyridin-2-yl)imino]-1lambda6-thiolan-1-one is a heterocyclic compound that features a thiolane ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Methoxypyridin-2-yl)imino]-1lambda6-thiolan-1-one typically involves the condensation of 5-methoxypyridine-2-carbaldehyde with a thiolane derivative under acidic or basic conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the imino bond.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are mixed and passed through a reactor under controlled temperature and pressure conditions. This method ensures a consistent yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Methoxypyridin-2-yl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form the corresponding amine.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-[(5-Methoxypyridin-2-yl)imino]-1lambda6-thiolan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(5-Methoxypyridin-2-yl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the thiolane ring can interact with metal ions or other functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-[(5-Methoxypyridin-2-yl)imino]-1lambda6-thiolan-1-one can be compared with other similar compounds such as:
1-[(5-Methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one: Similar structure but with a methyl group instead of a methoxy group.
1-[(5-Fluoropyridin-2-yl)imino]-1lambda6-thiolan-1-one: Contains a fluorine atom on the pyridine ring.
1-[(5-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one: Features a chlorine atom on the pyridine ring.
The uniqueness of this compound lies in its methoxy group, which can influence its electronic properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C10H14N2O2S |
|---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
1-(5-methoxypyridin-2-yl)iminothiolane 1-oxide |
InChI |
InChI=1S/C10H14N2O2S/c1-14-9-4-5-10(11-8-9)12-15(13)6-2-3-7-15/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
KNSGVGNPBKGVRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)N=S2(=O)CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


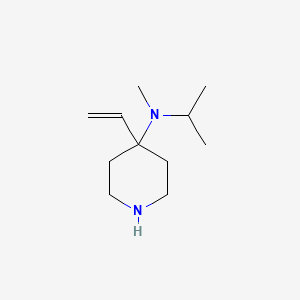
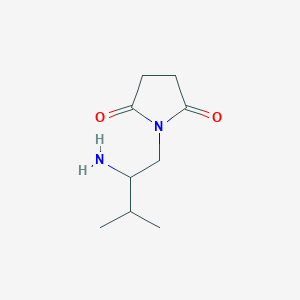
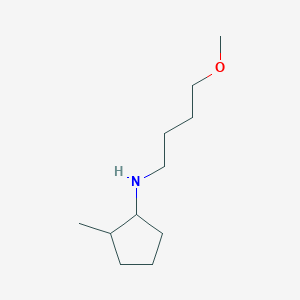


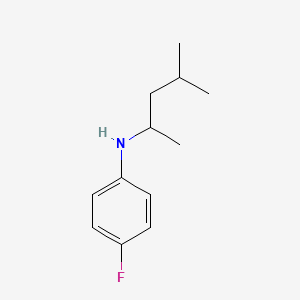


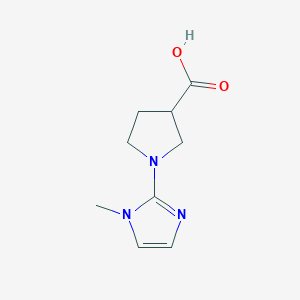

![N-[2-(Thiophen-2-yl)ethyl]cyclobutanamine](/img/structure/B13261690.png)
![6-Methyl-3-oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine](/img/structure/B13261694.png)
![2,2,2-trifluoro-N-[4-(3-fluorophenyl)piperidin-3-yl]acetamide](/img/structure/B13261700.png)
![3-Oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile](/img/structure/B13261710.png)
